molecular formula C7H5NSSe B079380 2-Mercaptobenzselenazole CAS No. 10486-58-5

2-Mercaptobenzselenazole

Cat. No. B079380
CAS RN: 10486-58-5
M. Wt: 214.2 g/mol
InChI Key: VVEQSNONASWWMH-UHFFFAOYSA-N
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Description

2-Mercaptobenzselenazole is a chemical compound with the molecular formula C7H5NSSe and a molecular weight of 214.15 . It is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 2-Mercaptobenzselenazole consists of a benzene ring fused with a selenazole ring . The selenazole ring contains one nitrogen atom, one sulfur atom, and one selenium atom . Further structural analysis would require more specific data or computational modeling.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Mercaptobenzselenazole include a melting point of 157-158°C and a predicted boiling point of 321.5±25.0 °C . Its pKa is predicted to be 9.87±0.20 .

Safety And Hazards

Safety data for 2-Mercaptobenzselenazole indicates that it should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

3H-1,3-benzoselenazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NSSe/c9-7-8-5-3-1-2-4-6(5)10-7/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVEQSNONASWWMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=S)[Se]2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NSSe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10475962
Record name 1,3-Benzoselenazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Mercaptobenzselenazole

CAS RN

10486-58-5
Record name 2(3H)-Benzoselenazolethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10486-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzoselenazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Mercaptobenzselenazole

Citations

For This Compound
2
Citations
OA Attanasi, L De Crescentini, F Mantellini, F Marini… - Synlett, 2009 - thieme-connect.com
… Based on these results, we have enlarged our studies to the reaction between 1,2-diaza-1,3-butadienes 1a-c and 2-mercaptobenzselenazole 2d. The reaction was carried out in …
Number of citations: 6 www.thieme-connect.com
OA Attanasi, L De Crescentini, G Favi… - European Journal of …, 2009 - Wiley Online Library
The present microreview summarizes our progresses over the last years in the chemistry of 1,2‐diaza‐1,3‐dienes. Beyond the findings reported here, the main target of this microreview …

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